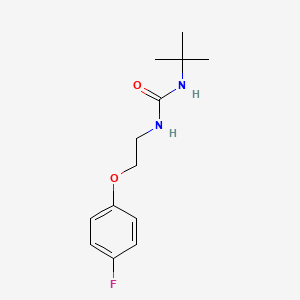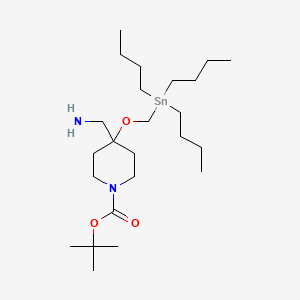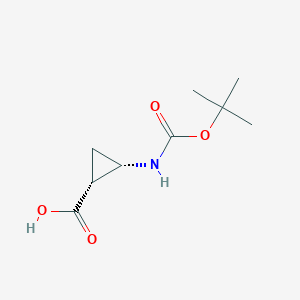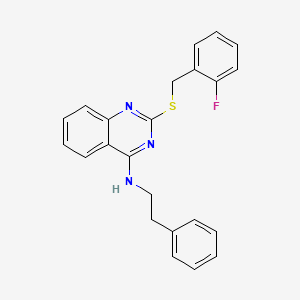
1-(Tert-butyl)-3-(2-(4-fluorophenoxy)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-(2-(4-fluorophenoxy)ethyl)urea, also known as TFEU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
The tert-butyl group in this compound plays a crucial role in chemical transformations. Researchers have exploited its unique reactivity pattern in synthetic chemistry. For instance, it can serve as a protecting group for sensitive functional moieties during multi-step syntheses. Additionally, the tert-butyl group can participate in nucleophilic substitutions, rearrangements, and other reactions, contributing to the creation of diverse organic molecules .
Biological Relevance and Biosynthetic Pathways
Nature often employs tert-butyl-containing compounds in biosynthetic pathways. Researchers have investigated the role of this group in natural products, such as secondary metabolites. Understanding its function in biosynthesis sheds light on the evolution of complex molecules and provides insights into enzymatic mechanisms. The tert-butyl group’s steric effects influence substrate specificity and enzyme-substrate interactions .
Biodegradation Studies
In environmental science, the fate of organic pollutants is a critical concern. The tert-butyl group’s presence affects the biodegradation of compounds containing it. Researchers study how microorganisms break down tert-butyl-containing molecules, which informs bioremediation strategies. By understanding degradation pathways, scientists can design more effective approaches for cleaning up contaminated sites .
Biocatalysis and Enzyme Engineering
Enzymes play a pivotal role in biocatalytic processes. The tert-butyl group’s unique properties make it an interesting modification site for enzyme engineering. Researchers explore how introducing or removing this group affects enzyme activity, substrate binding, and specificity. Such insights contribute to the design of tailor-made biocatalysts for industrial applications .
Pharmacology and Drug Design
The tert-butyl group influences the pharmacokinetics and pharmacodynamics of drugs. Medicinal chemists consider its impact on drug metabolism, solubility, and receptor interactions. By strategically incorporating or modifying tert-butyl moieties, they optimize drug properties. Researchers also investigate the role of tert-butyl-containing compounds in drug delivery systems .
Materials Science and Polymer Chemistry
Tert-butyl-containing monomers find applications in polymer chemistry. These monomers can be polymerized to create materials with specific properties, such as high thermal stability, low glass transition temperatures, and resistance to degradation. Researchers explore their use in coatings, adhesives, and specialty polymers .
Propriétés
IUPAC Name |
1-tert-butyl-3-[2-(4-fluorophenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c1-13(2,3)16-12(17)15-8-9-18-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDQOVNWWQNYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(4-fluorophenoxy)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2431144.png)

![methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2431148.png)
![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431150.png)


![2-Cyclopropyl-4-methyl-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2431153.png)
![Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2431156.png)


![N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2431161.png)
![1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B2431162.png)
![N-allyl-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2431163.png)
